molecular formula C7H6ClN3O B13661011 2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine

2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B13661011
M. Wt: 183.59 g/mol
InChI Key: JRJREOHXFMHIPV-UHFFFAOYSA-N
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Description

2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused pyrimidine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with a furan derivative under the influence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can be reduced to modify the pyrimidine ring or the furan ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 2-amino-5-methylfuro[2,3-d]pyrimidin-4-amine derivatives.

    Oxidation: Formation of 2-chloro-5-carboxylfuro[2,3-d]pyrimidin-4-amine.

    Reduction: Formation of reduced pyrimidine or furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused furan-pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-5-methylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN3O/c1-3-2-12-6-4(3)5(9)10-7(8)11-6/h2H,1H3,(H2,9,10,11)

InChI Key

JRJREOHXFMHIPV-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=NC(=NC(=C12)N)Cl

Origin of Product

United States

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